molecular formula C14H13Cl2N3O3S B11511967 2,4-dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11511967
M. Wt: 374.2 g/mol
InChI Key: QLWQLQYFSLOVDO-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with dichloro, dimethylsulfamoyl, and pyridinyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Formation of Benzamide: The acid chloride reacts with 2-aminopyridine to form N-(pyridin-2-yl)-2,4-dichlorobenzamide.

    Sulfonamide Formation: The final step involves the introduction of the dimethylsulfamoyl group. This is achieved by reacting the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(pyridin-2-yl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and reactivity.

    5-(Dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide: Lacks the dichloro groups, affecting its substitution reactions.

    2,4-Dichloro-5-(methylsulfamoyl)-N-(pyridin-2-yl)benzamide: Contains a methylsulfamoyl group instead of dimethylsulfamoyl, leading to variations in its biological activity.

Uniqueness

2,4-Dichloro-5-(dimethylsulfamoyl)-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13Cl2N3O3S

Molecular Weight

374.2 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H13Cl2N3O3S/c1-19(2)23(21,22)12-7-9(10(15)8-11(12)16)14(20)18-13-5-3-4-6-17-13/h3-8H,1-2H3,(H,17,18,20)

InChI Key

QLWQLQYFSLOVDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC=N2)Cl)Cl

Origin of Product

United States

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